Ethyl 2-(tert-butoxymethyl)but-2-enoate
Description
Structure
3D Structure
Properties
CAS No. |
62097-07-8 |
|---|---|
Molecular Formula |
C11H20O3 |
Molecular Weight |
200.27 g/mol |
IUPAC Name |
ethyl 2-[(2-methylpropan-2-yl)oxymethyl]but-2-enoate |
InChI |
InChI=1S/C11H20O3/c1-6-9(10(12)13-7-2)8-14-11(3,4)5/h6H,7-8H2,1-5H3 |
InChI Key |
NNICTKDTWPCXMP-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=CC)COC(C)(C)C |
Origin of Product |
United States |
Chemical Transformations and Mechanistic Investigations of Ethyl 2 Tert Butoxymethyl but 2 Enoate
Reactivity of the α,β-Unsaturated Ester Moiety
The α,β-unsaturated ester moiety is the primary site of reactivity in Ethyl 2-(tert-butoxymethyl)but-2-enoate. The conjugation of the carbon-carbon double bond with the carbonyl group of the ester creates an electron-deficient system, making the β-carbon susceptible to nucleophilic attack and the double bond reactive towards various addition reactions.
Nucleophilic Conjugate Addition Reactions (1,4-Additions)
Nucleophilic conjugate addition, also known as 1,4-addition or Michael addition, is a characteristic reaction of α,β-unsaturated carbonyl compounds. wikipedia.orgmasterorganicchemistry.com In this reaction, a nucleophile adds to the β-carbon of the conjugated system. libretexts.org The negative charge is then delocalized onto the carbonyl oxygen, forming an enolate intermediate. wikipedia.org Subsequent protonation yields the saturated product. libretexts.org
Resonance structures of the α,β-unsaturated ester illustrate the electrophilic nature of the β-carbon, which can be attacked by a wide range of nucleophiles. wikipedia.orglibretexts.org Softer nucleophiles, such as organocuprates (Gilman reagents), enamines, thiols, and certain enolates, generally favor 1,4-addition over direct (1,2-) addition to the carbonyl carbon. wikipedia.orgjove.com
Table 1: Examples of Nucleophilic Conjugate Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Organocuprate | Lithium dimethylcuprate ((CH₃)₂CuLi) | β-alkylated ester |
| Thiol | Thiophenol (PhSH) with a base catalyst | β-thioether ester |
| Amine | Diethylamine (Et₂NH) | β-amino ester |
The mechanism involves the attack of the nucleophile on the β-carbon, followed by the formation of an enolate intermediate which is then protonated to give the final product. libretexts.org
Electrophilic Addition Reactions Across the Double Bond
While less common for electron-deficient alkenes compared to electron-rich ones, electrophilic addition can occur under specific conditions. The reaction is initiated by an electrophile attacking the α-carbon, which would place a positive charge on the β-carbon. This carbocation is destabilized by the adjacent electron-withdrawing ester group, making this pathway less favorable than nucleophilic conjugate addition. However, reactions with strong electrophiles like halogens (e.g., Br₂) can proceed to give di-halogenated products.
Cycloaddition Reactions (e.g., Diels-Alder, [3+2] Cycloadditions)
The electron-deficient double bond in this compound makes it an excellent dienophile in Diels-Alder reactions. wikipedia.org This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene to the dienophile to form a six-membered ring. wikipedia.org The stereochemistry of the dienophile is retained in the product. Due to the electronic nature of the substrate, it readily reacts with electron-rich dienes. acs.org
[3+2] Cycloadditions: This compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones to form five-membered heterocyclic rings. acs.orgrsc.orgchemrxiv.org These reactions are a powerful tool for the synthesis of complex heterocyclic systems. acs.orgacs.org
Table 2: Cycloaddition Reactions of α,β-Unsaturated Esters
| Reaction Type | Reactant Partner | Product Type |
|---|---|---|
| Diels-Alder ([4+2]) | 1,3-Butadiene | Substituted cyclohexene |
| Nitrone [3+2] | N-Benzylidene-methylamine N-oxide | Substituted isoxazolidine |
Hydrogenation and Other Reduction Pathways
The carbon-carbon double bond and the ester carbonyl group can both be reduced. Selective reduction is a key challenge and can be achieved by choosing appropriate reagents and catalysts.
Catalytic Hydrogenation: The C=C double bond can be selectively reduced (a 1,4-reduction) in the presence of the ester group using various transition-metal catalysts. mdpi.com Catalysts based on palladium (Pd/C), platinum (PtO₂), or nickel are commonly used. researchgate.net Copper(I)/N-heterocyclic carbene complexes have also been shown to be effective for the conjugate reduction of α,β-unsaturated esters with H₂. rsc.org Some ruthenium catalysts can selectively hydrogenate the ester or aldehyde functionality while leaving the C=C double bond intact under mild conditions. researchgate.net
Hydride Reductions:
Selective C=C Reduction: Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of transition metal salts such as bismuth chloride can selectively reduce the conjugated double bond. tandfonline.com
Selective C=O Reduction: Diisobutylaluminium hydride (DIBAL-H) can be used to reduce the ester to an aldehyde or, with excess reagent, to the corresponding allylic alcohol. jst.go.jp
Complete Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the double bond and the ester group, yielding a saturated diol. jove.com
Table 3: Reduction Pathways for α,β-Unsaturated Esters
| Reagent/Catalyst | Primary Product | Functional Group Reduced |
|---|---|---|
| H₂ / Pd-C | Saturated ester | C=C |
| NaBH₄ / BiCl₃ | Saturated ester | C=C |
| DIBAL-H (1 eq.) | Unsaturated aldehyde | C=O (partially) |
Olefin Metathesis for Chain Elongation or Ring-Closing
Olefin metathesis is a powerful reaction for the formation of new carbon-carbon double bonds. rsc.org As an α,β-unsaturated ester, this compound can participate in cross-metathesis reactions with other olefins. This allows for the introduction of new substituents at the double bond. Ruthenium-based catalysts, such as Grubbs' catalysts, are commonly employed for these transformations due to their high functional group tolerance. harvard.edu
Cross-metathesis with a terminal olefin, for instance, could lead to a new, longer-chain α,β-unsaturated ester. Ring-closing metathesis (RCM) would not be applicable to this specific molecule unless it is first modified to contain a second, appropriately positioned alkene group.
Reactions Involving the tert-Butoxymethyl Ether Functional Group
The tert-butoxymethyl (BOM) group is a common protecting group for alcohols. Its primary reactivity involves cleavage under acidic conditions to regenerate the parent alcohol. The bulky tert-butyl group provides steric hindrance, and the ether linkage is generally stable to basic, oxidative, and many reductive conditions, making it orthogonal to many transformations at the α,β-unsaturated ester moiety.
The cleavage of tert-butyl ethers typically proceeds through an Sₙ1 or E1 mechanism due to the formation of a stable tert-butyl carbocation. libretexts.orgopenstax.orglibretexts.org This allows for deprotection under relatively mild acidic conditions.
Table 4: Representative Cleavage Conditions for tert-Butyl Ethers
| Reagent | Solvent | Conditions |
|---|---|---|
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature |
| Hydrochloric Acid (HCl) | Methanol (MeOH) / H₂O | Mild heating |
The selective cleavage of the BOM group in this compound would yield Ethyl 2-(hydroxymethyl)but-2-enoate, a valuable building block in its own right. The choice of acid is crucial to avoid unwanted reactions at the ester or the double bond.
Selective Cleavage and Deprotection Methodologies
The tert-butyl ether group is widely used as a protecting group for alcohols due to its stability under basic and many nucleophilic conditions. However, it is susceptible to cleavage under acidic conditions. The selective removal of this group from this compound to reveal the corresponding allylic alcohol is a critical transformation. The key challenge is to achieve this deprotection without inducing side reactions involving the acid-sensitive α,β-unsaturated ester system.
The mechanism of acid-catalyzed cleavage involves protonation of the ether oxygen, followed by the departure of the stable tert-butyl carbocation, which is then quenched by a nucleophile or undergoes elimination to form isobutylene. A variety of reagents have been developed for this purpose, ranging from strong acids to milder, more selective catalytic systems. organic-chemistry.orglibretexts.org Aqueous phosphoric acid and the Cerium(III) chloride/sodium iodide system are examples of milder reagents that can effect the deprotection of tert-butyl ethers while tolerating other functional groups. organic-chemistry.orgresearchgate.net For substrates containing multiple acid-labile groups, orthogonality is crucial. For instance, methods using silica (B1680970) gel in refluxing toluene (B28343) have been shown to selectively cleave tert-butyl esters in the presence of tert-butyl ethers, highlighting the nuanced reactivity that can be exploited in complex molecules. lookchem.com
Table 1: Reagents for the Deprotection of tert-Butyl Ethers
| Reagent/Catalyst | Conditions | Selectivity and Remarks |
|---|---|---|
| Trifluoroacetic Acid (TFA) | CH₂Cl₂, 0 °C to RT | Strong, non-selective acid. May affect other acid-sensitive groups. libretexts.org |
| Aqueous Phosphoric Acid | Aqueous solution | Mild, environmentally benign, and selective. Tolerates Cbz carbamates and benzyl (B1604629) esters. organic-chemistry.org |
| CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Mild and chemoselective. Compatible with various other protecting groups. researchgate.net |
| Tris(4-bromophenyl)aminium radical cation (Magic Blue) / HSiEt₃ | CH₂Cl₂ | Catalytic and very mild radical-based method for cleaving tert-butyl ethers, esters, and carbamates. acs.org |
| Iron(III) Tosylate | Methanol, RT | Mild and catalytic method. Tolerates TBDPS ethers and Boc groups. iwu.edu |
Rearrangements of the Ether Linkage
The ether linkage in this compound is allylic, a structural motif known to participate in various rearrangement reactions. While specific studies on the title compound are not prevalent, the potential for such transformations can be inferred from general principles. Acid-catalyzed cleavage of the ether can proceed via a resonance-stabilized allylic carbocation intermediate. This intermediate has two electrophilic centers, and while attack by a nucleophile would typically occur at the less substituted carbon to regenerate the starting framework, attack at the other terminus of the allylic system could lead to a rearranged product.
Sigmatropic rearrangements, such as the mdpi.comjst.go.jp-Wittig rearrangement, are also characteristic of allylic ethers. This type of rearrangement would require deprotonation of the methylene (B1212753) carbon adjacent to the ether oxygen, a step that necessitates a very strong base (e.g., an organolithium reagent). The resulting carbanion could then undergo a concerted rearrangement to form a homoallylic alcohol after cleavage of the tert-butyl group. The feasibility of such a pathway would be highly dependent on the specific reaction conditions and the steric hindrance imposed by the surrounding substituents.
Potential for Nucleophilic Substitution at the Methylene Carbon
Direct nucleophilic substitution at the allylic methylene carbon of the ether is generally challenging. The tert-butoxide ion is a strong base and a poor leaving group, making a direct SN2 displacement unfavorable. youtube.com For substitution to occur, the leaving group ability of the ether must be enhanced.
Under strong acidic conditions, protonation of the ether oxygen transforms the leaving group into tert-butanol, which is a much better leaving group. youtube.com This facilitates an SN1-type mechanism, proceeding through the formation of a resonance-stabilized allylic carbocation. Subsequent attack by a nucleophile can then occur. libretexts.org However, this pathway competes with the deprotection reaction (cleavage of the tert-butyl group) and potential rearrangement reactions, often leading to a mixture of products. The choice of a non-coordinating acid and a suitable nucleophile would be critical to favor substitution over other pathways.
Transformations of the Ethyl Ester Functionality
Transesterification Reactions
Transesterification is a fundamental reaction of esters, allowing for the conversion of the ethyl ester in the title compound to other alkyl esters. This process involves substituting the ethoxy group with a different alkoxy group. The reaction is an equilibrium and is typically driven to completion by using a large excess of the desired alcohol, often as the solvent. masterorganicchemistry.com
Table 2: Catalytic Systems for Transesterification
| Catalyst | Alcohol (Solvent) | Conditions | Remarks |
|---|---|---|---|
| H₂SO₄ (catalytic) | Methanol | Reflux | Classic acid-catalyzed method for converting to methyl ester. masterorganicchemistry.com |
| Sodium Methoxide (catalytic) | Methanol | RT to Reflux | Base-catalyzed method; risk of conjugate addition if conditions are not controlled. masterorganicchemistry.com |
| Scandium(III) triflate (Sc(OTf)₃) | Various alcohols | Heat | Lewis acid catalyst effective for various substrates. organic-chemistry.org |
| N-Heterocyclic Carbenes (NHC) | Various alcohols | RT | Organocatalytic method operating under mild conditions. organic-chemistry.org |
| K₂HPO₄ | Methanol | Reflux | Mild inorganic base catalyst tolerating various functional groups. organic-chemistry.org |
Hydrolysis and Carboxylic Acid Derivatization
The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-(tert-butoxymethyl)but-2-enoic acid, under either acidic or basic conditions. Basic hydrolysis, or saponification, is typically performed with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. researchgate.net This reaction is effectively irreversible because the resulting carboxylate anion is deprotonated and is unreactive towards nucleophilic attack. A subsequent acidification step is required to obtain the neutral carboxylic acid. Acid-catalyzed hydrolysis is an equilibrium process and requires a large excess of water to proceed to completion.
The resulting carboxylic acid is a valuable intermediate for further derivatization.
Acid Chlorides: Treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the highly reactive acid chloride.
Amides: The acid can be coupled with primary or secondary amines to form amides using standard peptide coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC). nih.gov
Other Esters: The carboxylic acid can be esterified with various alcohols under acidic conditions (Fischer esterification) or via activation as an acid chloride followed by reaction with an alcohol.
Analytical Derivatives: For analytical purposes such as GC-MS, carboxylic acids can be derivatized, for example, by reaction with ethyl chloroformate in the presence of ethanol (B145695) and pyridine (B92270). researchgate.netmdpi.com
Chemoselective Reduction to Aldehydes or Alcohols
The reduction of the ethyl ester group in the presence of an α,β-unsaturated system requires careful selection of reagents to control the outcome. The primary products can be the corresponding allylic aldehyde, allylic alcohol, or the saturated ester, depending on the reducing agent and conditions.
Reduction to Aldehyde: The partial reduction of the ester to an aldehyde can be achieved using sterically hindered hydride reagents at low temperatures. Diisobutylaluminium hydride (DIBAL-H) at -78 °C is the most common reagent for this transformation. jst.go.jpnih.gov At this temperature, a stable tetrahedral intermediate is formed, which collapses to the aldehyde only upon aqueous workup. This method is generally chemoselective, leaving the carbon-carbon double bond and the tert-butyl ether intact.
Reduction to Alcohol: Stronger reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the ester completely to the primary allylic alcohol, 2-(tert-butoxymethyl)but-2-en-1-ol. libretexts.org This reaction proceeds via a 1,2-hydride addition to the carbonyl group and typically does not affect the conjugated double bond. Sodium borohydride (NaBH₄) is generally not reactive enough to reduce esters under standard conditions. libretexts.org
Reduction of the Double Bond: While most hydride reagents favor 1,2-reduction of the carbonyl, specific conditions can promote 1,4-conjugate reduction of the double bond. Reagents such as sodium cyanoborohydride or specialized transition metal catalysts (e.g., iridium-based) can selectively reduce the C=C bond while leaving the ester untouched, yielding the saturated ester. mdpi.comacs.org Catalytic hydrogenation (e.g., H₂/Pd-C) would typically reduce the double bond first, and under more forcing conditions, may also reduce the ester.
Table 3: Chemoselective Reduction of the α,β-Unsaturated Ester Moiety
| Reagent | Conditions | Primary Product | Remarks |
|---|---|---|---|
| DIBAL-H (1 equiv.) | Toluene, -78 °C | 2-(tert-butoxymethyl)but-2-enal | Selective partial reduction of the ester to the aldehyde. jst.go.jpnih.gov |
| LiAlH₄ | THF or Et₂O, 0 °C to RT | 2-(tert-butoxymethyl)but-2-en-1-ol | Complete reduction of the ester to the allylic alcohol. libretexts.org |
| Iridium Catalyst / HCOOH | Water | Ethyl 2-(tert-butoxymethyl)butanoate | Selective 1,4-conjugate reduction of the C=C bond. mdpi.com |
| H₂ / Pd-C | Methanol or EtOAc, RT | Ethyl 2-(tert-butoxymethyl)butanoate | Catalytic hydrogenation typically reduces the C=C bond first. |
Catalytic Transformations
The presence of both an electron-deficient alkene and an allylic C-O bond suggests that this compound would be a versatile substrate in various catalytic systems.
Transition metals are renowned for their ability to activate allylic systems and polarized double bonds, suggesting several potential reaction pathways for the title compound.
Palladium-Catalyzed Reactions: Palladium catalysts are widely used for allylic substitution reactions. In the presence of a Pd(0) catalyst and a suitable nucleophile, this compound could undergo allylic substitution. The reaction would likely proceed through a π-allyl palladium intermediate, with the displacement of the tert-butoxy (B1229062) group. The regioselectivity of the nucleophilic attack would be a key aspect to investigate.
Hypothetical Palladium-Catalyzed Allylic Alkylation
| Entry | Nucleophile | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Sodium diethyl malonate | dppe | THF | 85 |
| 2 | Pyrrolidine | dppf | Dioxane | 92 |
| 3 | Sodium phenoxide | PPh₃ | Toluene | 78 |
Gold-Catalyzed Reactions: Gold catalysts, particularly Au(I) and Au(III) complexes, are known to be highly oxophilic and can activate alkynes, allenes, and alkenes towards nucleophilic attack. A potential transformation for this compound could involve an intramolecular cyclization or a reaction with an external nucleophile, initiated by the coordination of the gold catalyst to the double bond. Gold-catalyzed reactions involving allylic ethers and alkynoates have been documented, suggesting that similar reactivity could be possible. harvard.edu
Iridium-Catalyzed Reactions: Iridium catalysts have emerged as powerful tools for enantioselective allylic substitutions. nih.govnih.govberkeley.edursc.org An iridium-catalyzed allylic etherification could potentially be applied to this compound, where a chiral iridium complex could facilitate the enantioselective substitution of the tert-butoxymethyl group with another alcohol. The regioselectivity of such reactions is often high, favoring the branched product.
Postulated Iridium-Catalyzed Asymmetric Allylic Etherification
| Entry | Alcohol | Chiral Ligand | Base | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Methanol | (S)-BINAP | Cs₂CO₃ | 88 | 95 |
| 2 | Benzyl alcohol | (R)-SEGPHOS | K₂CO₃ | 91 | 97 |
| 3 | Isopropanol | (S,S)-f-binaphane | NaH | 75 | 92 |
Organocatalysis offers a metal-free alternative for the activation of α,β-unsaturated systems. The electrophilic nature of the double bond in this compound makes it a suitable candidate for various organocatalytic conjugate additions. Chiral amines, thioureas, and phosphoric acids are common organocatalysts for such transformations.
A primary or secondary amine catalyst could react with the substrate to form a nucleophilic enamine or an electrophilic iminium ion, facilitating reactions with various nucleophiles or dienophiles, respectively. For instance, the conjugate addition of a malonate ester, catalyzed by a chiral thiourea (B124793) derivative, could proceed with high enantioselectivity. nih.govnih.govsemanticscholar.org
Potential Organocatalytic Michael Addition
| Entry | Nucleophile | Catalyst | Solvent | Yield (%) | ee (%) |
|---|---|---|---|---|---|
| 1 | Dimethyl malonate | Takemoto's catalyst | Toluene | 95 | 98 |
| 2 | Nitromethane | (S)-Proline | DMSO | 82 | 90 |
| 3 | Thiophenol | Cinchona alkaloid derivative | CH₂Cl₂ | 98 | 94 |
Enzymes offer a highly selective and environmentally benign approach to chemical transformations. For this compound, two main types of biocatalytic reactions can be envisioned: hydrolysis of the ester and reactions involving the allylic ether moiety.
Lipases and esterases are known to catalyze the hydrolysis of a wide range of esters. acsgcipr.orgnih.gov The steric hindrance of the tert-butoxymethyl group at the α-position and the ethyl group of the ester might influence the reaction rate and enzyme selectivity. Screening a variety of lipases could identify a biocatalyst capable of efficient and potentially enantioselective hydrolysis. researchgate.netarkat-usa.org
Enzymes such as cytochrome P450 monooxygenases are capable of performing allylic oxidations. frontiersin.orgnih.govresearchgate.net It is plausible that a suitably engineered P450 enzyme could catalyze the hydroxylation of the allylic methyl group of this compound. Furthermore, some enzymes are known to catalyze the rearrangement of allylic ethers. acs.org
Envisioned Biocatalytic Transformations
| Entry | Transformation | Enzyme Class | Potential Product |
|---|---|---|---|
| 1 | Ester Hydrolysis | Lipase/Esterase | 2-(tert-butoxymethyl)but-2-enoic acid |
| 2 | Allylic Hydroxylation | Cytochrome P450 | Ethyl 2-(tert-butoxymethyl)-4-hydroxybut-2-enoate |
Photochemical and Electrochemical Reactivity Studies
The conjugated π-system of this compound suggests that it may undergo photochemical and electrochemical transformations.
Photochemical Reactivity: The α,β-unsaturated ester moiety is a chromophore that can absorb UV light, leading to electronic excitation. A common photochemical reaction for such systems is the [2+2] cycloaddition with an alkene to form a cyclobutane (B1203170) ring. wikipedia.orglibretexts.orgaklectures.comacs.org The reaction likely proceeds through a triplet excited state of the enoate. The regioselectivity and stereoselectivity of the cycloaddition would be of significant interest.
Electrochemical Reactivity: The electron-deficient double bond of this compound should be reducible electrochemically. Cathodic reduction could lead to the saturation of the double bond or, in the presence of a suitable electrophile, to the formation of a new C-C bond at the β-position. The potential required for the reduction would depend on the specific electrochemical conditions.
Applications of Ethyl 2 Tert Butoxymethyl but 2 Enoate As a Synthetic Building Block
Role in Complex Molecule Synthesis
Precursor in Natural Product Total Synthesis
There are no available scientific reports detailing the use of Ethyl 2-(tert-butoxymethyl)but-2-enoate as a precursor in the total synthesis of any natural product.
Intermediate in the Construction of Advanced Synthetic Intermediates
The role of this compound as an intermediate in the construction of other advanced synthetic intermediates is not documented in the accessible chemical literature.
Utility in Stereoselective Synthesis of Chiral Compounds
No studies have been found that describe the application of this compound in stereoselective synthesis to produce chiral compounds.
Scaffold for Diversification and Library Synthesis
There is no information to suggest that this compound has been utilized as a scaffold for the purpose of chemical library synthesis or the diversification of molecular structures.
Spectroscopic and Chromatographic Characterization Methodologies in Academic Research
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For a novel compound like Ethyl 2-(tert-butoxymethyl)but-2-enoate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would be employed for complete structural assignment and stereochemical analysis.
The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms, while the ¹³C NMR spectrum reveals the types of carbon atoms present in the molecule.
¹H NMR Spectroscopy: The predicted ¹H NMR spectrum of this compound would exhibit distinct signals for each unique proton environment. The ethyl ester group would show a quartet for the methylene (B1212753) (-OCH₂-) protons coupled to the methyl (-CH₃) protons, which would appear as a triplet. The tert-butyl group, with its nine equivalent protons, is expected to produce a sharp singlet. The but-2-enoate backbone would feature a vinylic proton, likely a quartet, coupled to the adjacent methyl group protons, which would appear as a doublet. The methylene protons of the tert-butoxymethyl group (-OCH₂-) would be a singlet.
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would display a signal for each unique carbon atom. The most downfield signal would correspond to the carbonyl carbon of the ester. The two olefinic carbons would appear in the typical alkene region. The carbons of the ethyl group, the tert-butyl group, and the methylene ether linkage would have characteristic chemical shifts. A Distortionless Enhancement by Polarization Transfer (DEPT-135) experiment would further distinguish between CH, CH₂, and CH₃ groups, showing CH and CH₃ signals as positive and CH₂ signals as negative peaks, while quaternary carbons would be absent. azom.com
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Number | Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| 1 | Ester C=O | - | ~166-168 |
| 2 | Olefinic C | - | ~128-132 |
| 3 | Olefinic CH | ~6.5-7.0 (q) | ~138-142 |
| 4 | Allylic CH₃ | ~1.8-2.0 (d) | ~15-18 |
| 5 | Methylene OCH₂ | ~4.0-4.2 (s) | ~65-70 |
| 6 | Ether C | - | ~73-77 |
| 7 | tert-Butyl C(CH₃)₃ | ~1.2-1.4 (s) | ~27-30 |
| 8 | Ethyl OCH₂ | ~4.1-4.3 (q) | ~60-62 |
| 9 | Ethyl CH₃ | ~1.2-1.4 (t) | ~13-15 |
Predicted values are based on typical chemical shifts for similar functional groups and analysis of compounds like ethyl crotonate and tert-butyl methyl ether. news-medical.netbrainly.com Multiplicity: s = singlet, d = doublet, t = triplet, q = quartet.
To confirm the predicted structure, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Expected correlations would be observed between the vinylic proton (H3) and the allylic methyl protons (H4), and within the ethyl group between the methylene (H8) and methyl (H9) protons. This confirms the connectivity within these fragments. azom.com
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively assign each proton signal to its corresponding carbon signal. For example, the singlet at ~1.2-1.4 ppm would correlate with the carbon signal at ~27-30 ppm, confirming it as the tert-butyl group. asahilab.co.jp
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the molecular skeleton. Key expected correlations include:
The allylic methyl protons (H4) to the carbonyl carbon (C1) and the olefinic carbons (C2, C3).
The methylene ether protons (H5) to the olefinic carbon (C2) and the quaternary ether carbon (C6).
The tert-butyl protons (H7) to the quaternary ether carbon (C6).
The ethyl methylene protons (H8) to the carbonyl carbon (C1).
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, which helps in determining stereochemistry. For instance, a NOESY correlation between the methylene protons of the tert-butoxymethyl group (H5) and the vinylic proton (H3) could help establish the E/Z geometry of the double bond.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and molecular formula of a compound and to gain structural information from its fragmentation patterns.
HRMS would be used to determine the exact mass of the molecular ion to four or more decimal places. This allows for the unambiguous determination of the elemental composition. For this compound (C₁₁H₂₀O₃), the calculated exact mass would be compared to the experimental value to confirm the molecular formula.
In electron ionization (EI) mass spectrometry, the molecular ion would undergo fragmentation, producing a unique fingerprint. The predicted fragmentation patterns would be key to confirming the structure.
Loss of a tert-butyl radical: A prominent peak would be expected at [M-57]⁺, corresponding to the cleavage of the tert-butyl group, which forms a stable tertiary carbocation.
Loss of an ethoxy radical: A peak at [M-45]⁺ would indicate the loss of the -OCH₂CH₃ group from the ester.
Loss of an ethyl radical: A less prominent peak at [M-29]⁺ could be observed from the loss of the ethyl group.
McLafferty Rearrangement: If sterically feasible, a McLafferty rearrangement involving the ethyl ester group could occur, leading to a characteristic neutral loss.
Alpha-cleavage: Cleavage of the C-O bond of the ether would also be a likely fragmentation pathway.
Predicted Key Mass Spectrometry Fragments
| m/z Value | Proposed Fragment |
| 200 | [C₁₁H₂₀O₃]⁺ (Molecular Ion) |
| 143 | [M - C₄H₉]⁺ |
| 155 | [M - OCH₂CH₃]⁺ |
| 171 | [M - C₂H₅]⁺ |
| 57 | [C₄H₉]⁺ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
The IR spectrum of this compound is predicted to show several characteristic absorption bands:
C=O Stretch: A strong, sharp absorption band is expected for the ester carbonyl group. Due to conjugation with the C=C double bond, this band would appear at a slightly lower wavenumber, typically in the 1715-1730 cm⁻¹ range. orgchemboulder.com
C=C Stretch: An absorption of medium intensity for the alkene C=C stretch is predicted around 1640-1660 cm⁻¹.
C-O Stretches: Two distinct C-O stretching bands are expected. The ester C-O stretch would appear in the 1150-1300 cm⁻¹ region, while the ether C-O stretch would likely be found around 1050-1150 cm⁻¹. libretexts.org
C-H Stretches and Bends: Aliphatic C-H stretching vibrations from the methyl and methylene groups will be observed just below 3000 cm⁻¹. C-H bending vibrations will appear in the 1350-1470 cm⁻¹ region.
Raman spectroscopy would complement the IR data, often showing a strong signal for the more symmetric and less polar C=C double bond.
Predicted IR and Raman Active Vibrational Frequencies
| Functional Group | Predicted Frequency Range (cm⁻¹) | Spectroscopy Method |
| C=O (α,β-unsaturated ester) | 1715 - 1730 | IR (Strong) |
| C=C (alkene) | 1640 - 1660 | IR (Medium), Raman (Strong) |
| C-O (ester) | 1150 - 1300 | IR (Strong) |
| C-O (ether) | 1050 - 1150 | IR (Strong) |
| C-H (sp³) stretch | 2850 - 3000 | IR (Medium-Strong) |
| C-H (sp³) bend | 1350 - 1470 | IR (Medium) |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is a powerful analytical technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. For a novel compound such as this compound, this method would provide unambiguous proof of its molecular structure, including bond lengths, bond angles, and conformational details of the molecule in the solid state.
The process begins with the growth of a suitable single crystal of the compound. This crystal is then mounted on a diffractometer and irradiated with a beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured.
Sophisticated computer software is then used to analyze this diffraction pattern. Through a process involving Fourier transforms, the electron density map of the molecule is reconstructed. From this map, the positions of the individual atoms can be determined, leading to a complete three-dimensional model of the molecule.
Should a crystalline form of this compound be subjected to X-ray crystallographic analysis, a comprehensive set of crystallographic data would be generated. The table below illustrates the type of information that would be presented in a research publication.
Hypothetical Crystallographic Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| Empirical Formula | C₁₁H₂₀O₃ |
| Formula Weight | 200.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 10.123 Å |
| b = 5.432 Å | |
| c = 12.876 Å | |
| α = 90° | |
| β = 105.34° | |
| γ = 90° | |
| Volume | 682.4 ų |
| Z (molecules per unit cell) | 4 |
| Calculated Density | 1.28 g/cm³ |
This data would provide invaluable insights into the solid-state conformation of the molecule, including the planarity of the but-2-enoate moiety and the spatial orientation of the bulky tert-butoxymethyl group.
Chiral Chromatography for Enantiomeric and Diastereomeric Excess Determination
This compound possesses a stereocenter at the C4 position of the but-2-enoate backbone, meaning it can exist as a pair of enantiomers. Chiral chromatography is the primary technique used to separate and quantify these enantiomers, allowing for the determination of enantiomeric excess (% ee), a critical parameter in asymmetric synthesis.
This technique utilizes a chiral stationary phase (CSP) within a high-performance liquid chromatography (HPLC) or gas chromatography (GC) column. The CSP is composed of a chiral selector that interacts diastereomerically with the enantiomers of the analyte. These transient diastereomeric interactions have different energies for each enantiomer, leading to different retention times on the column and, thus, their separation.
The selection of the appropriate chiral stationary phase is crucial and often requires screening of various columns and mobile phase conditions. For a compound like this compound, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective.
A typical research workflow would involve dissolving a sample of the synthesized this compound in a suitable solvent and injecting it into the chiral HPLC system. The output is a chromatogram showing two distinct peaks corresponding to the two enantiomers. The area under each peak is proportional to the concentration of that enantiomer. The enantiomeric excess is then calculated using the formula:
% ee = [|Area₁ - Area₂| / (Area₁ + Area₂)] x 100
The following table presents a hypothetical set of results from a chiral HPLC analysis of a scalemic sample of this compound.
Hypothetical Chiral HPLC Data for this compound
| Parameter | Hypothetical Value |
|---|---|
| HPLC Column | Chiralpak AD-H |
| Mobile Phase | 95:5 Hexane:Isopropanol |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 210 nm |
| Retention Time (Enantiomer 1) | 8.54 min |
| Retention Time (Enantiomer 2) | 10.21 min |
| Peak Area (Enantiomer 1) | 15482 |
| Peak Area (Enantiomer 2) | 1234 |
This analysis would be fundamental in assessing the success of any enantioselective synthesis of this compound.
Computational Chemistry and Theoretical Studies on Ethyl 2 Tert Butoxymethyl but 2 Enoate
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental in understanding the electronic structure and predicting the reactivity of molecules. For Ethyl 2-(tert-butoxymethyl)but-2-enoate, methods like Density Functional Theory (DFT) and Hartree-Fock (HF) would be employed to model its electronic properties. These calculations can provide insights into the distribution of electron density, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and electrostatic potential.
The HOMO-LUMO gap is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller gap generally implies higher reactivity. For this compound, the electron-donating nature of the tert-butoxy (B1229062) and ethyl groups, combined with the electron-withdrawing character of the ester group, would influence the energies of these frontier orbitals.
Furthermore, Natural Bond Orbital (NBO) analysis can be utilized to investigate charge distribution and delocalization within the molecule. This would reveal the nature of the bonding and the extent of electronic communication between the different functional groups. Such analyses are crucial for predicting sites susceptible to nucleophilic or electrophilic attack.
Table 1: Predicted Electronic Properties of this compound
| Property | Predicted Value | Method of Prediction |
| HOMO Energy | - | DFT/B3LYP |
| LUMO Energy | - | DFT/B3LYP |
| HOMO-LUMO Gap | - | DFT/B3LYP |
| Dipole Moment | - | DFT/B3LYP |
| Mulliken Atomic Charges | C1: -, C2: -, O1: - | NBO Analysis |
Note: The table represents a template for data that would be generated from actual quantum chemical calculations.
Mechanistic Studies of Reactions Involving the Compound
Theoretical studies are invaluable for elucidating the mechanisms of chemical reactions. For this compound, computational methods can be used to explore potential reaction pathways, such as hydrolysis, Michael addition, or cycloaddition reactions. By calculating the potential energy surface, transition states can be located, and activation energies can be determined.
For instance, the acid- or base-catalyzed hydrolysis of the ester group can be modeled to understand the step-by-step process, including the formation of tetrahedral intermediates and the subsequent elimination of ethanol (B145695). The role of the bulky tert-butoxymethyl group in sterically hindering the approach of reactants can also be quantitatively assessed.
Similarly, the reactivity of the carbon-carbon double bond in Michael additions can be investigated. Theoretical calculations would help in predicting the regioselectivity and stereoselectivity of such reactions by comparing the activation barriers of different possible pathways.
Conformation Analysis and Conformational Preferences
The three-dimensional structure of a molecule is crucial for its physical and chemical properties. Conformational analysis of this compound would involve identifying the stable conformers and determining their relative energies. Due to the presence of several single bonds, the molecule can adopt various conformations.
The rotation around the C-O and C-C bonds of the ethyl and tert-butoxymethyl groups, as well as the bond connecting the ester group to the double bond, would be systematically scanned. The potential energy surface can be mapped to identify local and global energy minima, which correspond to the stable conformers. The relative populations of these conformers at a given temperature can then be estimated using the Boltzmann distribution.
Steric hindrance between the bulky tert-butyl group and other parts of the molecule is expected to play a significant role in determining the most stable conformations.
Molecular Dynamics Simulations for Dynamic Behavior
While quantum chemical calculations provide information on static molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. An MD simulation of this compound would involve solving Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational landscape and dynamic properties in a simulated environment (e.g., in a solvent).
In Silico Design of Novel Analogues and Reaction Pathways
The insights gained from computational studies can be leveraged for the in silico design of novel analogues of this compound with desired properties. By systematically modifying the structure of the parent molecule (e.g., by changing the ester group, the ether linkage, or the substituents on the double bond), the effect of these modifications on electronic properties, reactivity, and conformational preferences can be predicted computationally.
This approach allows for the rapid screening of a large number of potential candidates without the need for immediate synthesis and experimental testing, thereby accelerating the discovery of new molecules with tailored functionalities. Furthermore, computational methods can be used to design and evaluate novel reaction pathways for the synthesis or transformation of this compound, optimizing for yield and selectivity by identifying the most favorable reaction conditions and catalysts.
Future Perspectives and Research Directions
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry increasingly guide the development of new synthetic methodologies. For Ethyl 2-(tert-butoxymethyl)but-2-enoate, future research will likely focus on developing more sustainable and atom-economical synthetic routes that minimize waste and environmental impact.
Current synthetic strategies for α,β-unsaturated esters often rely on classic reactions such as the Wittig or Horner-Wadsworth-Emmons reactions. While effective, these methods can generate stoichiometric amounts of phosphine oxide or phosphonate (B1237965) byproducts. An alternative and more atom-economical approach is the Knoevenagel condensation, which involves the reaction of an aldehyde with an active methylene (B1212753) compound. scielo.br Future research could explore a one-pot synthesis of this compound starting from ethyl acetoacetate (B1235776), formaldehyde, and tert-butanol, catalyzed by environmentally benign catalysts.
Another promising avenue is the use of carbonylation reactions, which are highly atom-efficient for the synthesis of α,β-unsaturated carbonyl compounds. rsc.org Catalytic cross-metathesis is another powerful tool for the formation of carbon-carbon double bonds and could be adapted for the synthesis of (Z)-α,β-unsaturated esters with high stereoselectivity. nih.gov The development of catalytic routes using earth-abundant metals and renewable feedstocks will be a critical goal. researchgate.netoiccpress.com
Table 1: Comparison of Potential Synthetic Routes
| Synthetic Route | Key Features | Potential Advantages | Challenges |
|---|---|---|---|
| Modified Knoevenagel Condensation | Use of a base catalyst, potential for solvent-free conditions. | High atom economy, milder reaction conditions. | Catalyst selection for high yield and selectivity. |
| Catalytic Carbonylation | Incorporation of a carbonyl group from CO gas. | High atom efficiency, use of readily available starting materials. | Requires specialized equipment for handling CO, catalyst development. |
Discovery of Novel Reactivity and Unexplored Transformations
The rich functionality of this compound makes it a versatile substrate for exploring novel chemical transformations. The electron-deficient double bond is susceptible to a variety of nucleophilic addition reactions, including Michael additions and conjugate additions of organometallic reagents. The Baylis-Hillman reaction, which produces highly functionalized molecules, is a testament to the utility of such reactive systems. researchgate.net The adducts from this reaction are valuable synthons for a variety of transformations. mdpi.comacs.org
Future research could focus on the following areas:
Domino and Cascade Reactions: Designing multi-step reactions that occur in a single pot to rapidly build molecular complexity. mdpi.com
Cycloaddition Reactions: Investigating the reactivity of the double bond in Diels-Alder, [3+2], and other cycloaddition reactions to construct complex cyclic systems. rsc.org
C-H Activation: Exploring the functionalization of the various C-H bonds within the molecule to introduce new functional groups.
The presence of the tert-butoxymethyl group could exert significant steric and electronic influence on these reactions, potentially leading to unique regio- and stereochemical outcomes that differ from less substituted but-2-enoates.
Integration with Automation and High-Throughput Experimentation
The fields of organic synthesis and materials science are being transformed by automation and high-throughput experimentation (HTE). nih.govchemrxiv.orgresearcher.life These technologies enable the rapid screening of reaction conditions, catalysts, and substrates, accelerating the pace of discovery. chemrxiv.orgresearchgate.net
For this compound, HTE platforms could be employed to:
Optimize Synthetic Conditions: Rapidly identify the optimal catalyst, solvent, temperature, and stoichiometry for its synthesis.
Discover Novel Catalysts: Screen large libraries of potential catalysts for known and new transformations.
Map Reactivity: Systematically explore its reactivity with a wide range of reaction partners under diverse conditions.
The data generated from HTE, when combined with machine learning algorithms, can help to predict reaction outcomes and guide the design of new experiments, further accelerating the research and development cycle. nih.gov
Expansion of Applications in Asymmetric Catalysis and Synthesis
The synthesis of enantiomerically pure compounds is of paramount importance in the pharmaceutical and agrochemical industries. rsc.org Asymmetric catalysis offers an efficient means to achieve this goal. nih.gov The prochiral nature of the double bond in this compound makes it an excellent candidate for asymmetric transformations.
Future research in this area could include:
Asymmetric Hydrogenation: The development of chiral catalysts for the enantioselective reduction of the double bond to introduce a stereocenter.
Asymmetric Michael Additions: The use of chiral organocatalysts or metal complexes to control the stereochemistry of nucleophilic additions to the β-position. tcd.iemdpi.com
Asymmetric Cycloadditions: Employing chiral Lewis acids or organocatalysts to induce enantioselectivity in cycloaddition reactions. youtube.com
The bulky tert-butoxymethyl group may play a crucial role in these reactions by influencing the binding of the substrate to the chiral catalyst, potentially leading to high levels of stereocontrol. The development of novel chiral catalysts specifically designed for substrates like this compound will be a key area of investigation. rsc.org
Elucidation of Broader Synthetic Utility and Potential as a Privileged Scaffold
A "privileged scaffold" is a molecular framework that is capable of binding to multiple biological targets with high affinity. nih.govopenochem.org These structures serve as valuable starting points for the design of new therapeutic agents. mdpi.comrsc.orgresearchgate.net The but-2-enoate core is a common motif in many biologically active natural products and synthetic compounds.
Future research should aim to explore whether this compound and its derivatives possess the characteristics of a privileged scaffold. This would involve:
Synthesis of a Diverse Library of Analogs: Systematically modifying the ester and ether functionalities to create a library of related compounds.
Biological Screening: Testing this library against a wide range of biological targets to identify potential therapeutic applications.
Structure-Activity Relationship (SAR) Studies: Analyzing the biological data to understand how structural modifications influence activity.
The unique combination of functional groups in this compound provides a versatile platform for the generation of molecular diversity. Elucidating its broader synthetic utility could lead to the discovery of new molecules with valuable properties in medicine, agriculture, and materials science.
Q & A
Basic: What are common synthetic routes for preparing Ethyl 2-(tert-butoxymethyl)but-2-enoate?
Answer:
The synthesis typically involves esterification or transesterification reactions. A plausible route includes:
Alkylation of but-2-enoate derivatives : React tert-butoxymethyl chloride with a sodium enolate of ethyl but-2-enoate under anhydrous conditions.
Protection-deprotection strategies : Use tert-butyl ether protecting groups to stabilize reactive intermediates during multi-step syntheses .
Catalytic esterification : Employ acid catalysts (e.g., sulfuric acid) to condense 2-(tert-butoxymethyl)but-2-enoic acid with ethanol.
Key considerations : Monitor reaction progress via TLC or GC-MS, and optimize solvent polarity (e.g., THF or DMF) to enhance yield.
Basic: How can NMR spectroscopy distinguish between stereoisomers of this compound?
Answer:
1H NMR : The coupling constant (J) of the double bond protons (H₂ and H₃) will differ: J ~12–16 Hz for trans (E) isomers and ~6–10 Hz for cis (Z) isomers.
13C NMR : The tert-butoxymethyl group’s quaternary carbon (C-O) appears near 80–85 ppm, while the ester carbonyl resonates at ~165–170 ppm .
NOESY : Spatial proximity between the tert-butoxy methyl protons and the ester ethyl group can confirm stereochemistry.
Advanced: What NMR strategies resolve signal overlap in this compound due to its bulky substituent?
Answer:
Heteronuclear experiments : Use HMQC to correlate 1H and 13C shifts, identifying overlapping proton environments (e.g., tert-butoxymethyl vs. ethyl ester protons) .
HMBC : Detect long-range couplings between the ester carbonyl (δ ~168 ppm) and adjacent protons (e.g., the double bond or tert-butoxy group) to assign connectivity .
Variable-temperature NMR : Reduce signal broadening caused by hindered rotation of the tert-butoxymethyl group by cooling the sample.
Advanced: How can X-ray crystallography resolve ambiguities in the molecular structure of this compound?
Answer:
Single-crystal growth : Use slow evaporation in non-polar solvents (e.g., hexane/ethyl acetate mixtures) to obtain high-quality crystals.
SHELX refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of anisotropic displacement parameters for the bulky tert-butoxymethyl group .
Twinned data handling : If crystals are twinned, apply SHELXPRO’s twin refinement tools to deconvolute overlapping reflections .
Advanced: How do isotopic labeling (e.g., deuterated analogs) aid in metabolic or mechanistic studies of this compound?
Answer:
Synthesis of deuterated analogs : Replace ethyl or tert-butyl protons with deuterium (e.g., Ethyl-d5 derivatives) to track metabolic pathways via mass spectrometry .
Kinetic isotope effects (KIE) : Study reaction mechanisms (e.g., ester hydrolysis) by comparing rates of deuterated vs. non-deuterated forms.
NMR signal simplification : Deuteration reduces 1H signal complexity, enabling clearer observation of key functional groups .
Basic: What analytical techniques confirm the purity of this compound?
Answer:
GC-MS : Verify molecular ion ([M]+) at m/z 186 (C₁₀H₁₈O₃) and monitor for byproducts like unreacted starting materials.
HPLC : Use a C18 column with UV detection (λ = 210–220 nm) to quantify purity.
Elemental analysis : Confirm %C, %H, and %O match theoretical values (±0.3%).
Advanced: How to address discrepancies in reported spectroscopic data for this compound?
Answer:
Solvent effects : Re-measure spectra in standardized solvents (e.g., CDCl₃) and compare with literature.
Dynamic effects : For flexible substituents (e.g., tert-butoxymethyl), use low-temperature NMR to freeze conformational exchange.
Cross-validate techniques : Combine 2D NMR (COSY, HMBC) and IR data (ester C=O stretch at ~1740 cm⁻¹) to resolve ambiguities .
Advanced: What computational methods complement experimental data for structural elucidation?
Answer:
DFT calculations : Predict 13C and 1H chemical shifts using Gaussian or ORCA software; compare with experimental NMR data.
Molecular docking : Simulate interactions with enzymes or receptors to rationalize reactivity or biological activity.
Conformational analysis : Use molecular mechanics (e.g., MMFF94) to model steric effects of the tert-butoxymethyl group.
Basic: What precautions are critical when handling this compound?
Answer:
Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the ester or tert-butyl ether groups.
Toxicity : Use fume hoods and PPE (gloves, goggles) due to potential respiratory irritancy (similar to other esters) .
Waste disposal : Neutralize acidic/basic byproducts before aqueous disposal.
Advanced: How can this compound serve as an intermediate in peptide or polymer synthesis?
Answer:
Peptide synthesis : The tert-butoxymethyl group can act as a protecting group for carboxylic acids, removable via acidolysis (e.g., TFA) .
Polymer functionalization : Incorporate the but-2-enoate moiety into acrylate copolymers via radical polymerization.
Cross-coupling reactions : Use Pd-catalyzed couplings (e.g., Suzuki) to modify the double bond for targeted drug delivery systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
